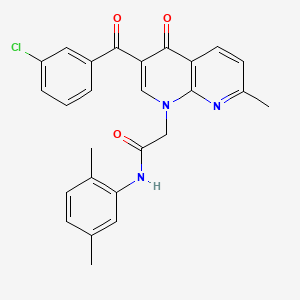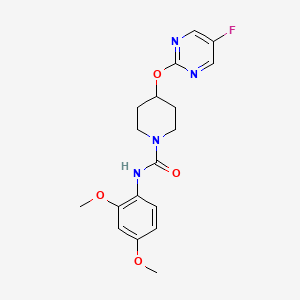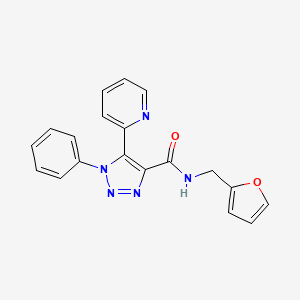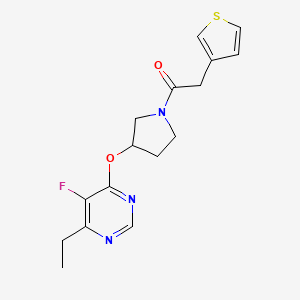
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Applications in Cancer
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex molecule, part of a broader class of compounds with significant implications in therapeutic research, particularly in oncology. The molecule's structure, characterized by a pyrimidine and thiophene moiety, suggests it may have utility in drug design and cancer therapy due to its biochemical properties.
S-1 in Gastric Cancer : S-1, a related compound, is an oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine based on 5-fluorouracil (5-FU) modulation. S-1 has shown significant efficacy in gastric cancer, with studies demonstrating prolonged 5-FU concentration in blood, leading to a higher overall response rate in late phase II studies. Ongoing phase III studies aim to validate S-1's survival benefits in advanced gastric cancer, indicating the potential of related fluoropyrimidines in cancer treatment (Maehara, 2003).
Bioactive Heterocycles in Medicinal Chemistry : The incorporation of heterocycles like furan and thiophene in nucleobase and nucleoside analogues has been shown to significantly impact antiviral, antitumor, and antimycobacterial activities. The presence of these heterocycles in compounds like 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone underscores the molecule's potential in medicinal chemistry and drug design (Ostrowski, 2022).
Molecular Detection and Chemosensors
The structural elements present in 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone are indicative of potential applications in chemosensor development and molecular detection.
- Fluorescent Chemosensors : Molecules like 4-methyl-2,6-diformylphenol (DFP), which have structural similarities with the compound , have been utilized in developing chemosensors for detecting metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors spotlight the potential of structurally similar compounds in molecular detection (Roy, 2021).
Pharmacogenetics and Metabolism
Understanding the metabolism and genetic factors influencing the efficacy and toxicity of compounds like 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is crucial for personalized medicine.
- Dihydropyrimidine Dehydrogenase in Cancer Treatment : Fluoropyrimidines like 5-FU are extensively used in solid tumor treatments. The pharmacogenetic testing for dihydropyrimidine dehydrogenase (DPD) polymorphisms is instrumental in predicting severe toxicities and personalizing fluoropyrimidine-based regimens, underscoring the significance of understanding metabolic pathways in the effective use of related compounds (Del Re et al., 2017).
Orientations Futures
With the increasing evolution of pesticide resistance, the development of novel and promising fungicides is urgently required2. Therefore, the exploration of new compounds and the synthesis of novel pyrimidine derivatives is a promising direction for future research2.
Propriétés
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-2-13-15(17)16(19-10-18-13)22-12-3-5-20(8-12)14(21)7-11-4-6-23-9-11/h4,6,9-10,12H,2-3,5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRAYOITVKDVLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CSC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B2412662.png)
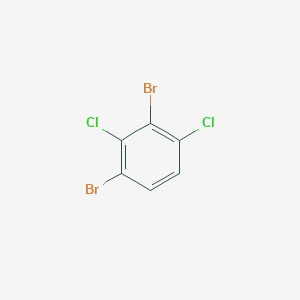
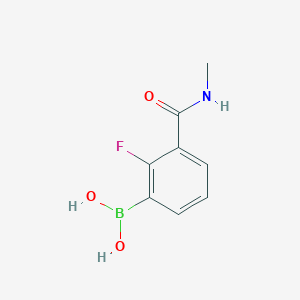
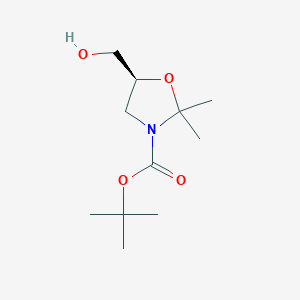
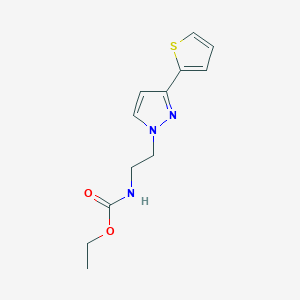
![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2412670.png)
![2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide](/img/structure/B2412671.png)
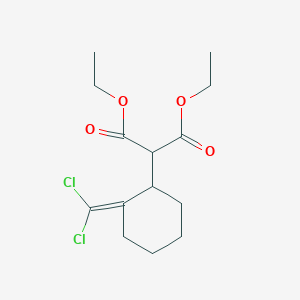
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2412676.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2412677.png)
![4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2412678.png)
